molecular formula C24H20Cl2FN5O3S B1647508 N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide

N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide

Cat. No.: B1647508
M. Wt: 548.4 g/mol
InChI Key: HGXGJRRMPCJYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide is unique due to its specific structure, which allows for selective inhibition of certain protein kinases. This selectivity can potentially reduce side effects and improve therapeutic efficacy compared to other similar compounds .

Properties

Molecular Formula

C24H20Cl2FN5O3S

Molecular Weight

548.4 g/mol

IUPAC Name

N-[4-[4-amino-7-(4-oxocyclohexyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide

InChI

InChI=1S/C24H20Cl2FN5O3S/c25-17-2-1-3-20(22(17)26)36(34,35)31-19-9-4-13(10-18(19)27)16-11-32(14-5-7-15(33)8-6-14)24-21(16)23(28)29-12-30-24/h1-4,9-12,14,31H,5-8H2,(H2,28,29,30)

InChI Key

HGXGJRRMPCJYPK-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC(=C(C=C4)NS(=O)(=O)C5=C(C(=CC=C5)Cl)Cl)F

Canonical SMILES

C1CC(=O)CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC(=C(C=C4)NS(=O)(=O)C5=C(C(=CC=C5)Cl)Cl)F

Origin of Product

United States

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